molecular formula C7H7ClO4S B12800579 2-Chlorobenzenemethanol hydrogen sulfate CAS No. 85680-02-0

2-Chlorobenzenemethanol hydrogen sulfate

Cat. No.: B12800579
CAS No.: 85680-02-0
M. Wt: 222.65 g/mol
InChI Key: MOWAGKBZAYDSDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzenemethanol hydrogen sulfate typically involves the sulfation of 2-chlorobenzenemethanol. One common method is the reaction of 2-chlorobenzenemethanol with sulfuric acid or a sulfating agent such as chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the hydrogen sulfate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzenemethanol hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-chlorobenzaldehyde or 2-chlorobenzoic acid.

    Reduction: The compound can be reduced to form 2-chlorobenzyl alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Chlorobenzaldehyde, 2-chlorobenzoic acid.

    Reduction: 2-Chlorobenzyl alcohol.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

2-Chlorobenzenemethanol hydrogen sulfate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chlorobenzenemethanol hydrogen sulfate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl alcohol: Similar in structure but lacks the sulfate group.

    2-Chlorobenzaldehyde: An oxidation product of 2-chlorobenzenemethanol.

    2-Chlorobenzoic acid: Another oxidation product of 2-chlorobenzenemethanol.

Uniqueness

2-Chlorobenzenemethanol hydrogen sulfate is unique due to the presence of both a chlorinated aromatic ring and a sulfate ester group. This combination of functional groups imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

85680-02-0

Molecular Formula

C7H7ClO4S

Molecular Weight

222.65 g/mol

IUPAC Name

(2-chlorophenyl)methyl hydrogen sulfate

InChI

InChI=1S/C7H7ClO4S/c8-7-4-2-1-3-6(7)5-12-13(9,10)11/h1-4H,5H2,(H,9,10,11)

InChI Key

MOWAGKBZAYDSDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COS(=O)(=O)O)Cl

Origin of Product

United States

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